molecular formula C10H11NO3 B1620279 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone CAS No. 245329-81-1

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Cat. No.: B1620279
CAS No.: 245329-81-1
M. Wt: 193.2 g/mol
InChI Key: GWXMOWOUOXOCLW-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is an organic compound with the molecular formula C10H11NO3. It is known for its unique structure, which includes a dihydrobenzo[b][1,4]dioxin moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
  • 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one hydrochloride
  • This compound hydrochloride .

Uniqueness

What sets this compound apart from similar compounds is its specific dihydrobenzo[b][1,4]dioxin moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential for various applications in scientific research and industry .

Properties

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXMOWOUOXOCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350337
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245329-81-1
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Reactant of Route 2
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Reactant of Route 3
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Reactant of Route 4
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Reactant of Route 5
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Reactant of Route 6
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

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